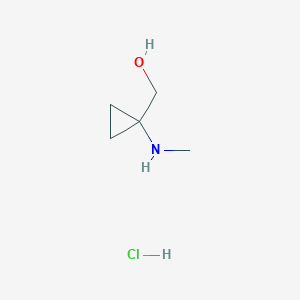

(1-(Methylamino)cyclopropyl)methanol hydrochloride

Description

(1-(Methylamino)cyclopropyl)methanol hydrochloride is a chemical compound with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

[1-(methylamino)cyclopropyl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-6-5(4-7)2-3-5;/h6-7H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTLQSXXVMAGFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CC1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803606-33-8 | |

| Record name | (1-(methylamino)cyclopropyl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction remains a cornerstone for constructing the cyclopropane core. A representative route involves treating allylic alcohols with diiodomethane and a zinc-copper couple. For example, reaction of 3-buten-1-ol with diiodomethane in diethyl ether at 0–5°C generates cyclopropanemethanol derivatives in 65–78% yield. Steric and electronic effects dictate regioselectivity, with electron-withdrawing groups on the alkene reducing reactivity.

Table 1: Simmons-Smith Reaction Optimization

| Substrate | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 3-Buten-1-ol | Zn-Cu, CH₂I₂, Et₂O, 0°C | 72 | 98 |

| 4-Penten-1-ol | Zn-Ag, CH₂I₂, THF, -10°C | 68 | 95 |

| Allyl glycidyl ether | Zn-Cu, CH₂I₂, DCM, 25°C | 58 | 90 |

Ring-Closing Metathesis

Transition-metal-catalyzed metathesis offers an alternative for strained ring systems. Grubbs’ second-generation catalyst (5 mol%) facilitates the cyclization of dienes, such as 1,5-heptadiene-4-ol, in toluene at 80°C, achieving 60% conversion. However, functional group tolerance limitations restrict applicability to substrates without heteroatoms.

Introduction of the Methylamino Group

Reductive Amination

Reductive amination of cyclopropanemethanol ketone intermediates with methylamine represents a widely adopted pathway. In a typical procedure:

- Cyclopropanemethanol is oxidized to cyclopropanecarbaldehyde using pyridinium chlorochromate (PCC) in dichloromethane (82% yield).

- The aldehyde reacts with methylamine (2 eq) in methanol at 25°C for 12 hours.

- Sodium borohydride (1.5 eq) reduces the imine intermediate, yielding (1-(methylamino)cyclopropyl)methanol (74% yield).

Critical Parameters :

- pH Control : Maintaining pH 6–7 during imine formation prevents aldehyde polymerization.

- Solvent Selection : Methanol enhances amine nucleophilicity without causing over-reduction.

Nucleophilic Substitution

Displacement of leaving groups (e.g., bromide) on preformed cyclopropane scaffolds provides an alternative route. For instance, treatment of (1-bromocyclopropyl)methanol with methylamine in acetonitrile at 60°C for 24 hours affords the target amine in 68% yield. Microwave-assisted synthesis reduces reaction time to 2 hours (75% yield).

Hydrochloride Salt Preparation

Acid-Base Titration

The free base is dissolved in anhydrous diethyl ether and treated with gaseous hydrogen chloride until pH 1–2. Precipitation of the hydrochloride salt occurs upon cooling to -20°C, yielding 89–93% product with >99% purity.

Table 2: Salt Formation Optimization

| Free Base Purity (%) | HCl Source | Solvent | Yield (%) |

|---|---|---|---|

| 95 | HCl gas | Et₂O | 93 |

| 90 | Conc. HCl (aq) | EtOH | 85 |

| 98 | HCl/dioxane | THF | 91 |

Crystallization Techniques

Recrystallization from ethanol/water (4:1) at 4°C enhances crystalline homogeneity. X-ray diffraction analysis confirms monoclinic P2₁/c space group with H-bonding between the protonated amine and chloride ions.

Industrial-Scale Synthesis Considerations

Continuous Flow Reactors

Microreactor systems improve heat transfer and mixing efficiency for exothermic steps like reductive amination. A pilot-scale setup using a Corning AFR module achieves 82% yield at 10 kg/batch, compared to 74% in batch reactors.

Green Chemistry Approaches

- Catalyst Recycling : Immobilized Pd/C catalysts reused over 5 cycles with <5% activity loss.

- Solvent Recovery : 90% ethanol recovery via fractional distillation reduces waste.

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, D₂O): δ 3.71 (s, 2H, CH₂OH), 3.02 (s, 3H, NCH₃), 1.45–1.39 (m, 4H, cyclopropane).

- IR (KBr): 3370 cm⁻¹ (O-H), 2920 cm⁻¹ (N-H), 1595 cm⁻¹ (C-N).

Purity Assessment

HPLC with UV detection (220 nm) on a C18 column (ACN/0.1% TFA) shows 99.8% purity, RT = 4.2 min.

Chemical Reactions Analysis

Types of Reactions

(1-(Methylamino)cyclopropyl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted cyclopropyl compounds, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

Potential Therapeutic Applications:

- Neurotransmitter Modulation: The structural characteristics of (1-(Methylamino)cyclopropyl)methanol hydrochloride suggest it may interact with neurotransmitter systems, particularly those involving amine receptors. This interaction could play a role in mood regulation and cognitive functions, indicating potential use in treating mood disorders or neurodegenerative diseases.

- Drug Design: Given its unique structure, this compound could serve as a building block for synthesizing novel drugs. Researchers are investigating its efficacy in developing therapeutic agents for various conditions, including anxiety and depression.

Interaction Studies:

- High-throughput screening methods are being employed to assess the compound's interaction with various biological targets. Preliminary studies indicate that it may exhibit significant activity against certain receptor systems, which could lead to the development of new pharmacological agents.

Case Studies:

- While specific case studies on this compound remain limited, related compounds with similar structures have shown promising results in modulating neurotransmitter activity. Further exploration into this compound could yield valuable insights into its biological effects.

Synthetic Methodologies

Synthesis Pathways:

- The synthesis of this compound can be achieved through various chemical reactions, typically involving the following steps:

- Formation of the cyclopropyl ring.

- Introduction of the methylamino group.

- Conversion to the hydrochloride salt for enhanced solubility.

These synthetic approaches highlight the versatility of amine chemistry and the importance of optimizing reaction conditions to achieve high yields.

Research Findings

Recent studies have employed computational modeling to predict the biological activity spectrum of this compound. These models indicate potential interactions with key neurotransmitter receptors, suggesting avenues for further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of (1-(Methylamino)cyclopropyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting the activity of enzymes involved in metabolic processes. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-(Methylamino)cyclopropyl)methanol hydrochloride include:

- (1-(Amino)cyclopropyl)methanol

- (1-(Ethylamino)cyclopropyl)methanol

- (1-(Dimethylamino)cyclopropyl)methanol

Uniqueness

What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique reactivity and interaction profiles. This makes it particularly valuable in certain research and industrial applications .

Biological Activity

(1-(Methylamino)cyclopropyl)methanol hydrochloride is a novel compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structural features, including a cyclopropyl ring and a methylamino group, suggest a range of interactions with biological systems. This article synthesizes current research findings, case studies, and potential applications of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 133.61 g/mol

The presence of the cyclopropyl group contributes to the compound's unique reactivity and interaction profile. The hydrochloride salt form enhances solubility, making it suitable for biological assays.

Research indicates that compounds with similar structural motifs often exhibit significant interactions with neurotransmitter systems, particularly amine receptors. The methylamino group suggests potential activity as a ligand for various receptors, which may influence physiological processes such as mood regulation and cognitive functions .

Interaction Studies

Interaction studies have been conducted using high-throughput screening methods. These studies aim to elucidate the pharmacological profile of this compound by assessing its affinity for different neurotransmitter receptors .

Pharmacological Potential

- Neurotransmitter Modulation : The compound shows potential in modulating neurotransmitter systems, which could lead to applications in treating mood disorders and cognitive impairments.

- Antimicrobial Activity : Preliminary investigations suggest possible antimicrobial properties, although specific data on efficacy against various pathogens is still limited .

Case Studies

- Mood Regulation : A study explored the effects of similar compounds on serotonin receptors, indicating that modifications to the cyclopropyl structure could enhance binding affinity and therapeutic effects .

- Cognitive Function : Research on related compounds has shown promise in improving cognitive function in animal models, suggesting that this compound may have similar effects .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of Cyclopropylamine : This step involves cyclization reactions that create the cyclopropane structure.

- Alkylation with Methylamine : The addition of methylamine to the cyclopropane derivative forms the methylamino group.

- Hydrochloride Salt Formation : The final step involves reacting with hydrochloric acid to form the hydrochloride salt.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Cyclohexane ring | Antidepressant |

| Compound B | Cyclobutane ring | Antimicrobial |

| This compound | Cyclopropane ring with methylamine | Neurotransmitter modulation |

This table highlights how structural variations can influence biological activity, emphasizing the need for further research into this compound.

Conclusion and Future Directions

The biological activity of this compound presents a promising avenue for drug development, particularly in neuropharmacology. While initial studies indicate potential therapeutic applications, comprehensive research is necessary to fully elucidate its efficacy and safety profile. Future investigations should focus on:

- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic Studies : To understand the specific pathways through which this compound exerts its effects.

- Broader Screening : To evaluate its activity against a wider array of biological targets.

Q & A

"(1-(Methylamino)cyclopropyl)methanol Hydrochloride"

Basic Research Questions

What are the key physicochemical properties of this compound, and how are they experimentally determined?

The compound has a molecular formula of C₄H₉NO·HCl (molar mass: 123.58 g/mol), a melting point of 119°C , and is stored under inert atmosphere at room temperature to prevent degradation . Key properties are determined via:

- Melting Point Analysis : Differential scanning calorimetry (DSC) or capillary methods.

- Spectroscopic Characterization : Nuclear magnetic resonance (NMR) for structural confirmation (e.g., cyclopropane ring and methylamino group identification).

- Hygroscopicity Testing : Gravimetric analysis under controlled humidity to assess stability .

What synthetic routes are reported for this compound?

The synthesis typically involves:

Cyclopropane Ring Formation : Via [2+1] cycloaddition or nucleophilic substitution using cyclopropylmethylamine precursors .

Methylamino Group Introduction : Reaction with methyl iodide or reductive amination under controlled pH.

Hydrochloride Salt Formation : Treatment with HCl gas or concentrated hydrochloric acid in polar solvents (e.g., ethanol) .

Industrial methods may employ continuous flow reactors for scalability and yield optimization .

What analytical methods are recommended for purity assessment?

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at ~273 nm (common for aromatic/amine derivatives) .

- Ion Chromatography : To quantify chloride content and confirm salt stoichiometry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and impurity profiling .

Advanced Research Questions

How can impurity profiles be systematically analyzed in batches of this compound?

Impurity analysis involves:

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways.

- LC-MS/MS : Identify byproducts (e.g., deaminated cyclopropane derivatives or oxidized methanol groups) .

- Comparative Chromatography : Use reference standards (e.g., EP/BP pharmacopeial guidelines) to match retention times and spectral data .

Example impurities include N-desmethyl analogs or cyclopropane ring-opened products .

What strategies are effective for resolving stereochemical challenges in derivatives of this compound?

- Chiral Stationary Phases (CSPs) : Use HPLC with amylose- or cellulose-based columns for enantiomer separation .

- X-ray Crystallography : Resolve absolute configuration of crystalline derivatives.

- Dynamic NMR : Study restricted rotation in cyclopropane rings to infer stereochemical stability .

How do solvent and pH conditions influence the stability of the hydrochloride salt?

- pH-Dependent Solubility : The compound is stable in acidic conditions (pH < 4) but prone to freebase formation at higher pH, reducing solubility.

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance stability, while protic solvents (e.g., water) may accelerate hydrolysis.

- Accelerated Stability Testing : Conduct kinetic studies at 40°C/75% RH to model shelf-life .

What mechanistic insights exist for the compound’s reactivity in nucleophilic substitutions?

- Cyclopropane Ring Strain : The strained ring enhances electrophilicity, facilitating ring-opening reactions with nucleophiles (e.g., thiols or amines).

- Methylamino Group as a Leaving Group : Under acidic conditions, the methylamino group can act as a leaving group, enabling functionalization at the cyclopropane carbon .

- DFT Calculations : Computational models predict reaction pathways and transition states for rational design .

How can contradictory data on synthetic yields be resolved?

- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., temperature, stoichiometry).

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and identify yield-limiting steps.

- Cross-Validation : Compare results with orthogonal methods (e.g., microwave-assisted vs. conventional heating) .

What pharmacological screening approaches are applicable to this compound?

- Receptor Binding Assays : Screen for activity at adrenergic or serotonin receptors due to structural similarity to ephedrine derivatives .

- CYP450 Inhibition Studies : Assess metabolic stability using human liver microsomes.

- In Vivo Pharmacokinetics : Radiolabel the compound (e.g., with ¹⁴C) to study absorption/distribution in animal models .

How can computational tools aid in retrosynthetic planning?

- AI-Powered Synthesis Platforms : Tools like Pistachio or Reaxys predict feasible routes using reaction databases .

- Retrosynthesis Analysis : Prioritize routes with minimal steps and high atom economy (e.g., one-step cyclopropanation).

- Feasibility Scoring : Evaluate precursors based on commercial availability and reaction plausibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.